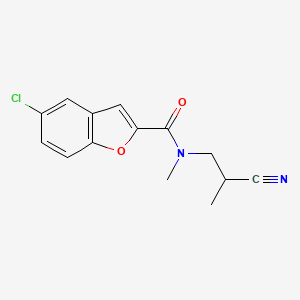![molecular formula C18H27N3O3S B7528208 [4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone](/img/structure/B7528208.png)
[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BPPM and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
BPPM works by inhibiting the activity of several enzymes and proteins, including phospholipase A2, cyclooxygenase-2, and nuclear factor-kappa B. These enzymes and proteins play a role in inflammation and cancer cell growth, and inhibiting their activity can lead to therapeutic benefits.
Biochemical and Physiological Effects:
BPPM has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. BPPM has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPPM in lab experiments is its specificity for certain enzymes and proteins. This specificity allows researchers to target specific pathways and processes in the body. However, one limitation of using BPPM is its potential toxicity and side effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BPPM, including exploring its potential therapeutic applications in other areas, such as cardiovascular disease and diabetes. Additionally, further research is needed to understand the potential toxicity and side effects of BPPM and to develop safer and more effective derivatives of this compound. Finally, research is needed to explore the potential use of BPPM in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesemethoden
The synthesis of BPPM involves several steps, including the reaction of 1-benzylpiperazine with benzene sulfonyl chloride to form 4-(benzenesulfonyl)piperazine. This intermediate is then reacted with 1-propyl-2-pyrrolidinone to form [4-(benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone. The final product is purified using column chromatography to obtain pure BPPM.
Wissenschaftliche Forschungsanwendungen
BPPM has been shown to have potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, BPPM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that BPPM can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, BPPM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-2-10-19-11-6-9-17(19)18(22)20-12-14-21(15-13-20)25(23,24)16-7-4-3-5-8-16/h3-5,7-8,17H,2,6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTMFVRODJMBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

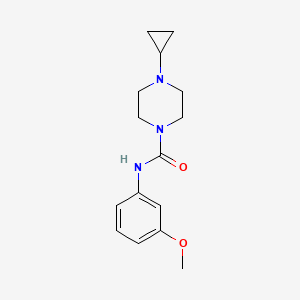
![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)

![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[[2-(methoxymethyl)phenyl]methyl]-3-methylbutanamide](/img/structure/B7528165.png)
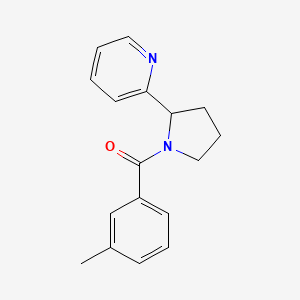

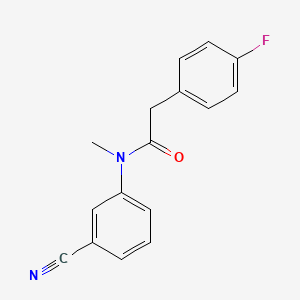
![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]acetamide](/img/structure/B7528187.png)
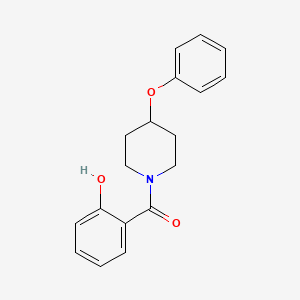
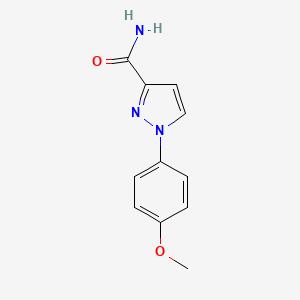
![(E)-N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-N-prop-2-ynylprop-2-enamide](/img/structure/B7528214.png)
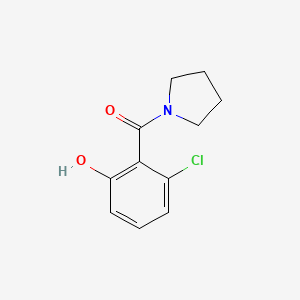
![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)
